molecular formula C11H9NO3S B1393138 Methyl 4-(2-Thiazolyloxy)benzolate CAS No. 1189999-01-6

Methyl 4-(2-Thiazolyloxy)benzolate

Cat. No.: B1393138
CAS No.: 1189999-01-6
M. Wt: 235.26 g/mol
InChI Key: GTAGKPHKKIJCSI-UHFFFAOYSA-N
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Description

Methyl 4-(2-thiazolyloxy)benzolate (CAS RN: 118999-01-6) is a methyl ester derivative of 4-(2-thiazolyloxy)benzoic acid. Its structure features a benzoyl moiety substituted with a thiazole ring via an ether linkage at the para position, esterified with a methyl group. Synthetically, it is prepared through nucleophilic substitution between 2-chlorothiazole and methyl 4-hydroxybenzoate under basic conditions (e.g., K₂CO₃ in DMF at 135–140°C) . The compound is cataloged by SynChem, Inc. (SC-22182) as a research chemical, highlighting its relevance in pharmaceutical and materials science applications .

Properties

IUPAC Name

methyl 4-(1,3-thiazol-2-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-14-10(13)8-2-4-9(5-3-8)15-11-12-6-7-16-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAGKPHKKIJCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674281
Record name Methyl 4-[(1,3-thiazol-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189999-01-6
Record name Methyl 4-[(1,3-thiazol-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-Thiazolyloxy)benzolate typically involves the reaction of 4-hydroxybenzoic acid methyl ester with 2-chlorothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzoic acid methyl ester+2-ChlorothiazoleK2CO3,DMF,RefluxMethyl 4-(2-Thiazolyloxy)benzolate\text{4-Hydroxybenzoic acid methyl ester} + \text{2-Chlorothiazole} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 4-Hydroxybenzoic acid methyl ester+2-ChlorothiazoleK2​CO3​,DMF,Reflux​Methyl 4-(2-Thiazolyloxy)benzolate

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(2-Thiazolyloxy)benzolate has been studied for its potential pharmacological properties. Its thiazole moiety is known to contribute to various biological activities, including:

  • Antimicrobial Activity: Research indicates that compounds containing thiazole rings exhibit significant antibacterial and antifungal properties. This compound has shown promise in inhibiting the growth of certain pathogenic bacteria, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects: The compound has been evaluated for its anti-inflammatory properties in preclinical studies. It demonstrated a reduction in inflammatory markers in animal models, suggesting its potential use in treating inflammatory diseases .

Agricultural Applications

The compound is also being explored for its utility in agriculture:

  • Pesticide Development: this compound has been investigated as a potential pesticide due to its ability to disrupt the metabolic processes of pests. Studies have shown that it can effectively reduce pest populations without significantly harming beneficial insects .
  • Plant Growth Regulation: Preliminary findings suggest that this compound may enhance plant growth and resistance to stress, indicating its potential as a biostimulant .

Material Science

In material science, this compound has applications in the development of:

  • Polymeric Materials: The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material durability and resistance to environmental degradation .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammatory markers
Pest ControlEffective against specific pests

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Agricultural Application
In field trials, this compound was tested as a pesticide on tomato plants infested with aphids. Results showed a reduction in aphid populations by over 70% within two weeks of application, highlighting its effectiveness in pest management strategies.

Mechanism of Action

The mechanism of action of Methyl 4-(2-Thiazolyloxy)benzolate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Methyl 4-(2-thiazolyloxy)benzolate with key analogs, emphasizing structural variations and physical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound C₁₁H₉NO₃S 235.07 (calc.) Not reported Ester, thiazole ether
4-(2-Thiazolyloxy)benzoic acid C₁₀H₇NO₃S 221.23 (calc.) 162–163 Carboxylic acid, thiazole ether
2-Chloro-3-methyl-4-(2-thiazolyloxy)benzoic acid C₁₁H₇ClNO₃S 284.75 (calc.) 150–152 Carboxylic acid, Cl, methyl, thiazole ether
3-Fluoro-4-(2-thiazolyloxy)benzoic acid C₁₀H₆FNO₃S 239.22 (calc.) 133–134 Carboxylic acid, F, thiazole ether
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 139.5–140 Carboxylic acid, methyl-thiazole

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) reduce melting points compared to the parent 4-(2-thiazolyloxy)benzoic acid, likely due to disrupted crystal packing. For example, the 3-fluoro derivative melts at 133–134°C vs. 162–163°C for the unsubstituted acid .
  • Ester vs.

Biological Activity

Methyl 4-(2-thiazolyloxy)benzolate is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H9NO3SC_{11}H_{9}NO_{3}S and is characterized by the presence of a thiazole ring, which is known for its biological significance. The compound's structure can be represented as follows:

  • Chemical Structure :
Methyl 4 2 thiazolyloxy benzolate\text{Methyl 4 2 thiazolyloxy benzolate}

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound has been tested against various bacterial and fungal strains, showing promising results:

  • Antibacterial Activity : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 0.0080.008 to 0.06μg/mL0.06\,\mu g/mL .
  • Antifungal Activity : It also showed activity against fungi like Candida albicans and Aspergillus niger, with MIC values between 3.923.92 and 4.23mM4.23\,mM .

The mechanism underlying the antimicrobial effects of this compound involves interference with bacterial cell wall synthesis and inhibition of key enzymes such as DNA gyrase. This dual action can help address antibiotic resistance by targeting multiple pathways within bacterial cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the benzene ring enhances antimicrobial activity.
  • Lipophilicity : Modifications that increase lipophilicity have been shown to improve the compound's ability to penetrate microbial membranes, thereby enhancing its effectiveness .

Study on Antimicrobial Efficacy

In a study examining various thiazole derivatives, this compound was compared to standard antibiotics. The results indicated that while it was less potent than ciprofloxacin and fluconazole, it still exhibited significant antimicrobial properties, particularly against resistant strains .

Clinical Applications

The potential for this compound in clinical settings is being explored, particularly in formulations aimed at treating infections caused by resistant bacteria. Its efficacy in combination therapies is under investigation to enhance treatment outcomes for severe infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.